molecular formula C7H7BrN2O2 B7973056 4-Bromo-2-hydrazinylbenzoic acid CAS No. 1232133-69-5

4-Bromo-2-hydrazinylbenzoic acid

Cat. No.: B7973056
CAS No.: 1232133-69-5
M. Wt: 231.05 g/mol
InChI Key: DRQGPUIZIISGCM-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 are replaced by a bromine atom and a hydrazinyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid typically involves the bromination of 2-hydrazinylbenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydrazinylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The bromine atom can be reduced to form 2-hydrazinylbenzoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: 2-Hydrazinylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-hydrazinylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydrazinylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting normal cellular functions. The bromine atom may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylbenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2-aminobenzoic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

    4-Bromo-2-nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

4-Bromo-2-hydrazinylbenzoic acid is unique due to the presence of both a bromine atom and a hydrazinyl group

Properties

IUPAC Name

4-bromo-2-hydrazinylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-2-5(7(11)12)6(3-4)10-9/h1-3,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQGPUIZIISGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301977
Record name 4-Bromo-2-hydrazinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232133-69-5
Record name 4-Bromo-2-hydrazinylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232133-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-hydrazinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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